6-cyclopropyl-1-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-1-METHYL-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a phenyl-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-1-METHYL-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyrazolopyridine Core: The pyrazole derivative is then reacted with a suitable pyridine derivative to form the pyrazolopyridine core. This step often requires the use of a palladium catalyst and a ligand to facilitate the coupling reaction.
Introduction of the Phenyl-Pyrazole Moiety: The final step involves the introduction of the phenyl-pyrazole moiety. This can be achieved through a nucleophilic substitution reaction using a suitable phenyl-pyrazole derivative.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-1-METHYL-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the pyrazole and pyridine rings. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions. Halogenation and nitration are common substitution reactions that can be performed on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
6-CYCLOPROPYL-1-METHYL-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-1-METHYL-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to the inhibition of specific signaling pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with kinases and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 6-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 1-Phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
6-CYCLOPROPYL-1-METHYL-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets. Additionally, the phenyl-pyrazole moiety contributes to its unique pharmacological profile, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C21H20N6O |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-cyclopropyl-1-methyl-N-[(1-phenylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H20N6O/c1-26-20-18(12-23-26)17(9-19(25-20)15-7-8-15)21(28)22-10-14-11-24-27(13-14)16-5-3-2-4-6-16/h2-6,9,11-13,15H,7-8,10H2,1H3,(H,22,28) |
InChI Key |
UZDCGPVIZXRAPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NCC4=CN(N=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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